2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile
Overview
Description
2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile is a chemical compound that features a piperidine ring attached to a pyridine ring via an ether linkage, with a nitrile group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile typically involves the reaction of 4-chloropyridine-2-carbonitrile with 1-methyl-4-hydroxypiperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The ether linkage can be a site for nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile largely depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperidine ring can interact with hydrophobic pockets, while the nitrile group can form hydrogen bonds or participate in dipole interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 4-(1-Methylpiperidin-4-yloxy)benzonitrile
- 4-(4-Methylpiperidin-1-yl)aniline
Comparison: 2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile is unique due to the presence of both a piperidine ring and a nitrile group on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable scaffold in drug discovery and materials science.
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxypyridine-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-6-3-11(4-7-15)16-12-8-10(9-13)2-5-14-12/h2,5,8,11H,3-4,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBOVWOFKSMUOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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